The compound [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a complex organic molecule with significant potential in pharmaceutical applications. It is classified as an ester, specifically an alkene derivative, and features a unique combination of functional groups that may contribute to its biological activity.
This compound can be found in various chemical databases and research materials. It has been referenced in patent literature and commercial chemical suppliers, indicating its relevance in scientific research and potential therapeutic applications. The compound's IUPAC name reflects its detailed structural complexity, which includes a cyanocyclopentyl moiety and a benzodioxepin structure.
The synthesis of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate typically involves multiple steps, including:
These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity.
The molecular formula of this compound is , with a molecular weight of approximately 355.81 g/mol. Its structural characteristics can be represented using various notation systems:
C1CCC(C1)(C#N)NC(=O)COC(=O)C=C(C2=CC=CC=C2Cl)
DVNHOJDVOIZAQK-BQYQJAHWSA-N
The structure features several key components:
The compound is expected to participate in several chemical reactions, including:
These reactions are crucial for understanding the reactivity profile of the compound in various environments.
The physical properties of this compound include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
This compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: